2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide
CAS No.:
Cat. No.: VC9657048
Molecular Formula: C20H18N4O3
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N4O3 |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C20H18N4O3/c25-19(21-10-9-14-12-22-16-5-2-1-4-15(14)16)13-24-20(26)8-7-17(23-24)18-6-3-11-27-18/h1-8,11-12,22H,9-10,13H2,(H,21,25) |
| Standard InChI Key | XKQAZMYWKFRRDL-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Introduction
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[2-(1H-Indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide | Contains methoxy substitution | Investigated for similar biological activities |
| 5-Fluoroindole Derivatives | Known for diverse pharmacological profiles | Anticancer properties |
| Pyridazine-based Anticancer Agents | Unique ring structures | Potent activity against cancer cell lines |
This comparison highlights the potential for 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide to exhibit unique biological properties due to its structural features.
Future Research Directions
Further research is necessary to fully elucidate the properties and therapeutic potential of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide. This includes detailed synthesis protocols, in vitro and in vivo biological activity assessments, and interaction studies with biological targets.
Given the lack of specific information on 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide, it is crucial to consult diverse scientific literature and databases for any updates or related studies that might shed more light on its properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume